molecular formula C18H14O3 B4665300 7-(allyloxy)-4-phenyl-2H-chromen-2-one

7-(allyloxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B4665300
M. Wt: 278.3 g/mol
InChI Key: JUYUQNXHIYUYER-UHFFFAOYSA-N
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Description

7-(Allyloxy)-4-phenyl-2H-chromen-2-one is a versatile coumarin-based chemical intermediate designed for research and development, particularly in medicinal chemistry. Its structure, featuring an allyloxy side chain at the 7-position and a phenyl ring at the 4-position of the chromen-2-one core, makes it a valuable scaffold for synthesizing more complex heterocyclic compounds. The allyloxy group is a reactive handle that enables further chemical transformations. For instance, related 4-(allyloxy)-2H-chromen-2-one derivatives are documented as key precursors in cycloaddition reactions to synthesize isoxazoline-chromene hybrids, which are then evaluated for biological activities such as antibacterial and anticoagulant properties . Coumarins bearing a 4-phenyl substituent, like 7-hydroxy-4-phenylchromen-2-one, are frequently investigated for their potent cytotoxic and anticancer profiles. Researchers functionalize these core structures, for example, by linking them to triazole moieties, to develop novel compounds with significantly enhanced antitumor activity against various human cancer cell lines . The broader class of coumarin derivatives is well-known for a wide spectrum of pharmacological activities, including serving as promising antibacterial agents . As such, this compound represents a crucial building block for chemists engaged in the rational design and synthesis of new therapeutic candidates. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-phenyl-7-prop-2-enoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-2-10-20-14-8-9-15-16(13-6-4-3-5-7-13)12-18(19)21-17(15)11-14/h2-9,11-12H,1,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYUQNXHIYUYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Characteristics

Compound Name Substituents Molecular Weight Melting Point (°C) Key Biological Activity Reference
This compound 7-allyloxy, 4-phenyl 278.31 85–87 Anti-proliferative activity
7-Hydroxy-4-phenylchromen-2-one 7-hydroxy, 4-phenyl 252.27 Not reported Precursor for cytotoxic derivatives
7-((4-(4-Chlorophenyl)-1,2,4-triazol-3-yl)methoxy)-4-phenylchromen-2-one (4d) 7-triazole-methoxy, 4-phenyl 421.87 Not reported IC₅₀ = 2.63 ± 0.17 mM (AGS cells)
7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one 7-chloro, 4-(4-chlorophenyl) 291.13 Not reported Enhanced lipophilicity
8-Allyl-7-(allyloxy)-4-phenyl-2H-chromen-2-one (5c) 8-allyl, 7-allyloxy, 4-phenyl 304.35 101–103 Improved thermal stability
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one 6-chloro, 7-hydroxy, 4-phenyl 288.68 Not reported Potential antioxidant activity

Substituent Effects on Bioactivity

  • Allyloxy vs. However, cytotoxic activity is significantly lower compared to triazole-substituted analogs like compound 4d (IC₅₀ = 2.63 mM) .
  • Chlorine Substitution : Chlorinated derivatives, such as 7-chloro-4-(4-chlorophenyl)-2H-chromen-2-one, exhibit increased lipophilicity, which may improve bioavailability. Chlorine atoms also act as bioisosteres, enhancing metabolic stability .
  • Dual Allyl Substitution : The addition of an 8-allyl group (e.g., compound 5c ) increases molecular weight and thermal stability (melting point = 101–103°C) but may reduce solubility due to enhanced hydrophobicity .

Pharmacological Performance

  • Anti-Proliferative Activity : While this compound demonstrates moderate anti-proliferative effects, triazole-bearing derivatives (e.g., 4d ) show superior cytotoxicity, likely due to improved target binding via nitrogen-rich heterocycles .
  • Antioxidant Potential: Hydroxy-substituted analogs (e.g., 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one) retain antioxidant activity, whereas allyloxy derivatives prioritize lipophilicity over radical-scavenging capacity .

Q & A

Q. What are the optimal synthetic routes for 7-(allyloxy)-4-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 7-hydroxy-4-phenylcoumarin with allyl bromide under basic conditions. Key steps include:
  • Catalyst and Solvent : Use of K₂CO₃ in acetone or DMF at 70–80°C .
  • Reaction Time : Reflux for 4–6 hours ensures complete substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .
    Table 1 : Comparison of Synthetic Methods
CatalystSolventYield (%)Purity (%)Reference
K₂CO₃Acetone7592
K₂CO₃DMF6888

Q. How can advanced spectroscopic and crystallographic techniques characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., allyloxy protons at δ 4.5–5.5 ppm, coumarin carbonyl at δ 160–165 ppm) .
  • X-ray Crystallography : Resolve crystal packing and π-π stacking interactions (e.g., triclinic system, space group P1) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 306.3 .

Q. What methodological approaches are recommended for initial biological activity screening?

  • Methodological Answer :
  • Antimicrobial Assays : Use agar diffusion (MIC determination) against S. aureus and E. coli with 50–200 µg/mL test concentrations .
  • Anticancer Screening : MTT assay on HeLa cells (IC₅₀ calculation) at 24–72 hours .

Advanced Research Questions

Q. How can computational docking studies elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Ligand Preparation : Optimize 3D geometry using density functional theory (DFT) .
  • Target Selection : Dock against enzymes like COX-2 or topoisomerase II (PDB IDs: 5KIR, 1ZXM) using Lamarckian genetic algorithms in AutoDock .
  • Free Energy Scoring : Validate binding affinities (ΔG < −8 kcal/mol suggests strong interaction) .

Q. What strategies resolve contradictions in reported synthetic yields or biological data?

  • Methodological Answer :
  • Yield Optimization : Screen alternative catalysts (e.g., FeCl₃ in THF) to address low yields (<50%) .
  • Biological Replication : Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .

Q. How does the allyloxy group influence reactivity in downstream functionalization?

  • Methodological Answer :
  • Epoxidation : Treat with mCPBA in CH₂Cl₂ to form 7-(oxiran-2-ylmethoxy) derivatives .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties .

Q. What mechanistic insights guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Pharmacophore Mapping : Identify critical groups (e.g., coumarin carbonyl, allyloxy chain) via QSAR models .
  • Bioisosteric Replacement : Substitute phenyl with fluorophenyl to improve BBB permeability .

Data Contradiction Analysis

Q. Why do different studies report varying anticancer potencies (IC₅₀: 10–50 µM)?

  • Methodological Answer :
  • Cell Line Variability : HeLa vs. MCF-7 cells differ in drug uptake mechanisms .
  • Assay Conditions : Serum-containing media may reduce compound bioavailability .

Q. How can conflicting NMR assignments for allyloxy protons be reconciled?

  • Methodological Answer :
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ (δ shifts up to 0.3 ppm due to H-bonding) .
  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and resolve overlapping peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(allyloxy)-4-phenyl-2H-chromen-2-one
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7-(allyloxy)-4-phenyl-2H-chromen-2-one

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